Cas no 660417-41-4 (methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate)

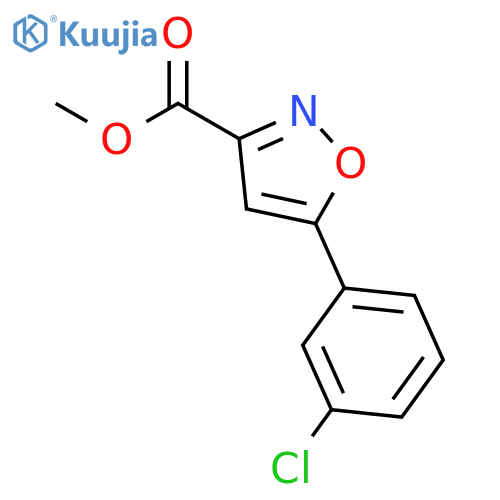

660417-41-4 structure

商品名:methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

CAS番号:660417-41-4

MF:C11H8ClNO3

メガワット:237.639122009277

MDL:MFCD26395025

CID:2147470

PubChem ID:53356615

methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

- methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate

- G26232

- 5-(3-Chlorophenyl)isoxaZole-3-carboxylic acid methyl ester

- Methyl5-(3-chlorophenyl)isoxazole-3-carboxylate

- LMGZMFMLMVLGTL-UHFFFAOYSA-N

- 5-(3-chloro-phenyl-isoxazole-3-carboxylic acid methyl ester

- SCHEMBL1545189

- BRD-K41057801-001-01-5

- Z1123416687

- 660417-41-4

- MFCD26395025

- EN300-6729548

- 5-(3-Chlorophenyl)-isoxazole-3-carboxylic acid methyl ester

- 5-(3-chloro-phenyl)-isoxazole-3-carboxylic acid methyl ester

- DB-308354

- SY268025

- KBB41741

-

- MDL: MFCD26395025

- インチ: InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3

- InChIKey: LMGZMFMLMVLGTL-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl

計算された属性

- せいみつぶんしりょう: 237.0192708g/mol

- どういたいしつりょう: 237.0192708g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6729548-0.5g |

methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate |

660417-41-4 | 95.0% | 0.5g |

$271.0 | 2025-02-20 | |

| Enamine | EN300-6729548-5.0g |

methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate |

660417-41-4 | 95.0% | 5.0g |

$1075.0 | 2025-02-20 | |

| Enamine | EN300-6729548-0.05g |

methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate |

660417-41-4 | 95.0% | 0.05g |

$66.0 | 2025-02-20 | |

| Enamine | EN300-6729548-0.1g |

methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate |

660417-41-4 | 95.0% | 0.1g |

$98.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595489-250mg |

Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate |

660417-41-4 | 98% | 250mg |

¥1297.00 | 2024-05-04 | |

| Ambeed | A316472-250mg |

Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate |

660417-41-4 | 98% | 250mg |

$141.0 | 2024-04-18 | |

| Ambeed | A316472-25g |

Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate |

660417-41-4 | 98% | 25g |

$2040.0 | 2024-04-18 | |

| A2B Chem LLC | AX03754-100mg |

5-(3-chloro-phenyl-isoxazole-3-carboxylic acid methyl ester |

660417-41-4 | 95% | 100mg |

$56.00 | 2024-04-19 | |

| 1PlusChem | 1P01DE7E-250mg |

5-(3-chloro-phenyl-isoxazole-3-carboxylic acid methyl ester |

660417-41-4 | 95% | 250mg |

$224.00 | 2024-04-22 | |

| A2B Chem LLC | AX03754-250mg |

5-(3-chloro-phenyl-isoxazole-3-carboxylic acid methyl ester |

660417-41-4 | 95% | 250mg |

$93.00 | 2024-04-19 |

methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

660417-41-4 (methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:660417-41-4)methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):255.0/764.0/1273.0/1836.0